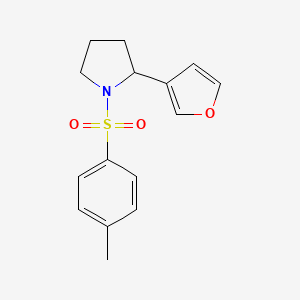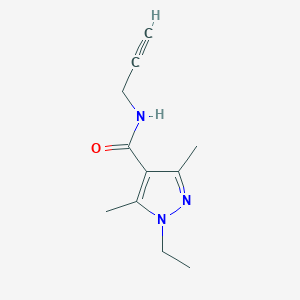
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with an isopropyl group and a pyridine ring, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyridine intermediates, followed by their coupling under specific conditions. Common reagents include alkyl halides, amines, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified piperazine or pyridine derivatives
Wissenschaftliche Forschungsanwendungen
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(4-Isopropylpiperazin-1-yl)propan-1-amine: This compound lacks the pyridine ring, making it less versatile in certain applications.
4-Isopropyl-1-piperazinepropanamine trihydrochloride: This derivative has different solubility and stability properties, affecting its use in various contexts
Eigenschaften
Molekularformel |
C16H28N4 |
|---|---|
Molekulargewicht |
276.42 g/mol |
IUPAC-Name |
1-[5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C16H28N4/c1-5-15(17)14-10-13(4)16(18-11-14)20-8-6-19(7-9-20)12(2)3/h10-12,15H,5-9,17H2,1-4H3 |
InChI-Schlüssel |
LGJAGRIHMIOCND-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11793336.png)
![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
![7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11793346.png)
![3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793362.png)


![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)




![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)
![2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11793417.png)
